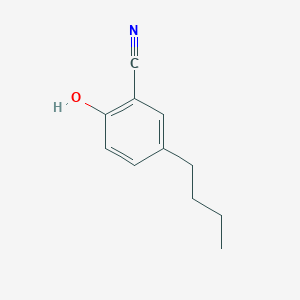
1-(tert-Butyl)-4-(2-methoxy-5-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)-4-(2-methoxy-5-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. This compound features a piperazine ring substituted with a tert-butyl group and a methoxy-nitrophenyl group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-4-(2-methoxy-5-nitrophenyl)piperazine typically involves the following steps:
Coupling Reaction: The final step involves coupling the nitro-methoxybenzene derivative with the tert-butyl piperazine under suitable conditions, such as using a palladium catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and alkylation reactions, followed by purification steps like crystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
1-(tert-Butyl)-4-(2-methoxy-5-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carboxyl group.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Hydroxy or carboxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazines or aromatic compounds.
科学的研究の応用
1-(tert-Butyl)-4-(2-methoxy-5-nitrophenyl)piperazine may have applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving piperazine derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to other biologically active piperazines.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-(tert-Butyl)-4-(2-methoxy-5-nitrophenyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity. The methoxy and nitro groups may influence the compound’s binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
1-(tert-Butyl)-4-phenylpiperazine: Lacks the methoxy and nitro groups, potentially altering its biological activity.
1-(tert-Butyl)-4-(2-hydroxy-5-nitrophenyl)piperazine: Similar structure but with a hydroxy group instead of a methoxy group, which may affect its reactivity and interactions.
1-(tert-Butyl)-4-(2-methoxyphenyl)piperazine: Lacks the nitro group, which could influence its chemical and biological properties.
Uniqueness
1-(tert-Butyl)-4-(2-methoxy-5-nitrophenyl)piperazine is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which can significantly impact its chemical reactivity and biological activity compared to other piperazine derivatives.
特性
分子式 |
C15H23N3O3 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC名 |
1-tert-butyl-4-(2-methoxy-5-nitrophenyl)piperazine |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)17-9-7-16(8-10-17)13-11-12(18(19)20)5-6-14(13)21-4/h5-6,11H,7-10H2,1-4H3 |
InChIキー |
DHRZDWFUDYCPGZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1CCN(CC1)C2=C(C=CC(=C2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


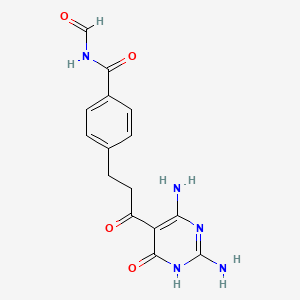
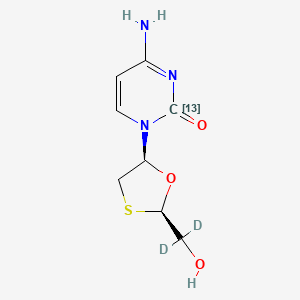
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)
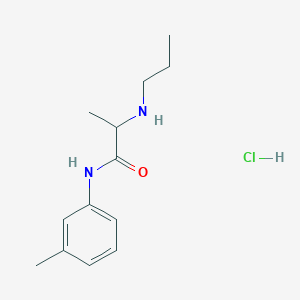
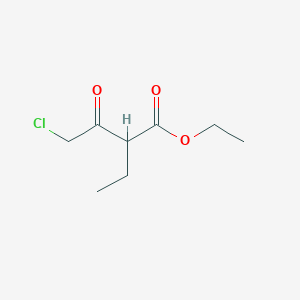
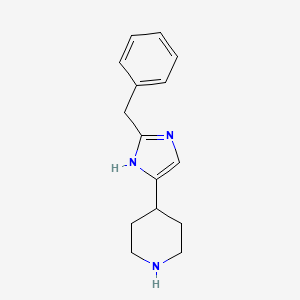
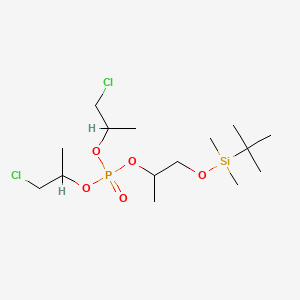
![2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)

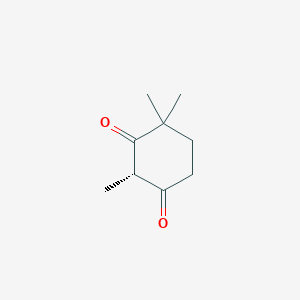
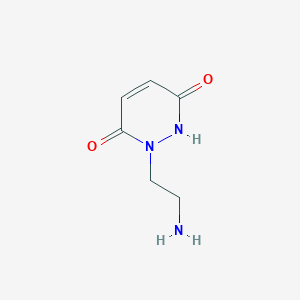
![1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
